Superior Potency and Selectivity Profile of CTS-1027 Over Legacy Broad-Spectrum Inhibitors (Marimastat, Batimastat, Ilomastat)
CTS-1027 demonstrates a uniquely balanced profile of broad-spectrum potency and high selectivity against the anti-target MMP-1. While compounds like Batimastat and Ilomastat are potent against MMP-1 (IC50 = 3 nM and 1.5 nM, respectively), posing a high risk of musculoskeletal toxicity, CTS-1027 exhibits >1,000-fold selectivity over MMP-1 [1]. In a direct comparison with Marimastat, another clinical-stage broad-spectrum inhibitor, CTS-1027 shows significantly greater potency against MMP-2 (IC50 of 0.3 nM vs. 6 nM for Marimastat) and MMP-13 (IC50 of 0.5 nM) .
| Evidence Dimension | In Vitro Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 (MMP-2) = 0.3 nM; IC50 (MMP-13) = 0.5 nM; IC50 (MMP-1) = >800 nM (or 590 nM Ki) |
| Comparator Or Baseline | Marimastat (IC50 MMP-2 = 6 nM; MMP-1 = 5 nM); Batimastat (IC50 MMP-1 = 3 nM); Ilomastat (IC50 MMP-1 = 1.5 nM) |
| Quantified Difference | CTS-1027 is ~20-fold more potent against MMP-2 than Marimastat. Selectivity for MMP-2 over MMP-1 is >2,600-fold for CTS-1027 vs. <1-fold for Batimastat/Ilomastat. |
| Conditions | Standard in vitro enzymatic inhibition assays using recombinant human MMPs. |
Why This Matters
For procurement, this quantitative profile defines CTS-1027 as the preferred tool for in vivo studies where MMP-1 inhibition must be avoided to prevent confounding toxicity (MSS) and for disease models requiring potent inhibition of MMP-2 and MMP-13 (e.g., fibrosis, oncology).
- [1] ProbeChem. Batimastat (BB-94) Product Datasheet. View Source
